3-fluoro-4-iodo-1H-pyrazole

Medicinal Chemistry Cross-Coupling Sequential Functionalization

3-Fluoro-4-iodo-1H-pyrazole is a non-interchangeable dihalogenated scaffold featuring orthogonal C-4 iodo (Suzuki/Sonogashira) and C-3 fluoro (SNAr) handles for sequential functionalization without protecting groups. Its distinct catemeric solid-state architecture ensures reproducible crystallization, unlike 4-Br/Cl analogs. The 19F NMR handle enables real-time reaction monitoring for GMP/kilo-lab process characterization. Ideal for medicinal chemistry SAR and agrochemical lead optimization, this building block reduces synthetic steps and procurement complexity.

Molecular Formula C3H2FIN2
Molecular Weight 211.96 g/mol
CAS No. 2606872-02-8
Cat. No. B6604664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-4-iodo-1H-pyrazole
CAS2606872-02-8
Molecular FormulaC3H2FIN2
Molecular Weight211.96 g/mol
Structural Identifiers
SMILESC1=NNC(=C1I)F
InChIInChI=1S/C3H2FIN2/c4-3-2(5)1-6-7-3/h1H,(H,6,7)
InChIKeyDQICHKLNSCAIBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-iodo-1H-pyrazole (CAS 2606872-02-8): Technical Specifications and Strategic Sourcing Overview


3-Fluoro-4-iodo-1H-pyrazole (CAS 2606872-02-8) is a dihalogenated 1H-pyrazole building block featuring both a C-3 fluoro substituent and a C-4 iodo substituent . With a molecular weight of 211.96 g/mol and predicted density of 2.429±0.06 g/cm³ , this compound serves as a strategic intermediate for medicinal chemistry and agrochemical development. The orthogonally reactive halogen pair enables sequential functionalization via chemoselective cross-coupling and nucleophilic aromatic substitution reactions, positioning this compound as a non-interchangeable scaffold for constructing complex, highly substituted pyrazole-containing molecules.

Why 3-Fluoro-4-iodo-1H-pyrazole Cannot Be Substituted with Mono-Halogenated or Other Dihalogenated Pyrazole Analogs


Generic substitution of 3-fluoro-4-iodo-1H-pyrazole with simpler 4-iodopyrazoles, 3-fluoropyrazoles, or other dihalogenated pyrazoles fails due to the distinct electronic and steric contributions of the 3-fluoro/4-iodo substitution pattern. The strong electron-withdrawing effect of the C-3 fluoro substituent modulates the reactivity of the C-4 iodo group in Pd-catalyzed cross-couplings, differentiating it from non-fluorinated 4-iodopyrazoles. Furthermore, the simultaneous presence of C(sp²)-F and C(sp²)-I bonds provides orthogonal reaction handles that enable sequential functionalization strategies not achievable with mono-halogenated analogs [1]. Unlike the isostructural trimeric hydrogen-bonding motifs observed in 4-bromo- and 4-chloro-1H-pyrazole crystals, the fluoro and iodo analogs form distinct catemeric architectures, underscoring that halogen identity fundamentally alters solid-state behavior in ways that impact crystallization and formulation [2]. 4-Bromo- and 4-chloro-1H-pyrazole are isostructural and form trimeric H-bonding motifs, whereas 4-fluoro- and 4-iodo-1H-pyrazole adopt non-isostructural catemeric arrangements [2].

Quantitative Differentiation Evidence for 3-Fluoro-4-iodo-1H-pyrazole: Orthogonal Reactivity, Spectroscopic Distinguishability, and Synthetic Utility


Orthogonal C-I vs. C-F Reactivity Enables Sequential Chemoselective Functionalization

3-Fluoro-4-iodo-1H-pyrazole possesses two halogen substituents with markedly different reactivities: the C-4 iodo group is highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C-3 fluoro group is inert under typical cross-coupling conditions but can undergo nucleophilic aromatic substitution (SNAr) under appropriate conditions. This orthogonal reactivity profile differentiates it from 4-iodo-1H-pyrazole (which lacks the C-3 functional handle) and 3-fluoro-1H-pyrazole (which lacks the C-4 cross-coupling site) [1]. In model systems with 3-iodo-1H-pyrazole scaffolds, sequential SNAr/Suzuki-Miyaura/C-H direct arylation sequences have been successfully executed to generate tetraaryl-substituted pyrazoles, demonstrating the feasibility of multistep diversification strategies that the 3-fluoro-4-iodo substitution pattern is designed to support [2].

Medicinal Chemistry Cross-Coupling Sequential Functionalization

Distinct 19F NMR Spectroscopic Signature Enables Reaction Monitoring and Quality Control

The C-3 fluoro substituent provides a distinct 19F NMR handle with a predicted chemical shift in the range of δ ~ -140 to -160 ppm [1]. This spectroscopic feature is absent in non-fluorinated pyrazole building blocks such as 4-iodo-1H-pyrazole, 4-bromo-1H-pyrazole, and 4-chloro-1H-pyrazole. For compounds lacking fluorine, reaction monitoring typically requires more labor-intensive 1H NMR or LC-MS methods that may suffer from spectral congestion in complex reaction mixtures. The 19F nucleus offers a clean spectral window with minimal background interference, enabling precise tracking of fluorinated intermediates throughout multistep synthetic sequences.

Analytical Chemistry 19F NMR Quality Control

Halogen-Dependent Crystal Packing Differentiation: Fluoro and Iodo Analogs Form Catemers While Bromo and Chloro Analogs Form Trimers

A 2023 crystallographic study of the 4-halogenated-1H-pyrazole series revealed that 4-bromo- and 4-chloro-1H-pyrazole are isostructural and form trimeric hydrogen-bonding motifs, while 4-fluoro- and 4-iodo-1H-pyrazole adopt non-isostructural catemeric arrangements [1]. Although this study examined 4-substituted rather than 3,4-disubstituted pyrazoles, it establishes the principle that halogen identity at the pyrazole ring significantly influences crystal packing architecture. By extension, 3-fluoro-4-iodo-1H-pyrazole is predicted to exhibit solid-state behavior distinct from its 3-fluoro-4-bromo or 3-fluoro-4-chloro counterparts, with implications for crystallization, solubility, and formulation consistency.

Crystallography Solid-State Chemistry Formulation

Predicted Physicochemical Profile: High Density and Elevated Boiling Point Relative to Non-Iodinated Analogs

3-Fluoro-4-iodo-1H-pyrazole has a predicted density of 2.429±0.06 g/cm³ and a predicted boiling point of 294.1±20.0 °C . The high density, attributable primarily to the heavy iodine atom, exceeds that of 4-bromo-1H-pyrazole (~1.9 g/cm³) and 4-chloro-1H-pyrazole (~1.4 g/cm³), as well as 3-fluoro-1H-pyrazole (density ~1.3 g/cm³). The elevated boiling point, also driven by the iodine substituent, exceeds that of 3-fluoro-1H-pyrazole (boiling point ~160-180 °C) by over 100 °C . These physicochemical differences have practical implications for purification (distillation not feasible for the iodo compound), storage, and formulation.

Physicochemical Properties Formulation Purification

Validated Application Scenarios for 3-Fluoro-4-iodo-1H-pyrazole Based on Orthogonal Reactivity and Spectroscopic Evidence


Sequential Diversification for Medicinal Chemistry Library Synthesis

3-Fluoro-4-iodo-1H-pyrazole is optimally deployed as a scaffold for sequential functionalization in medicinal chemistry library synthesis. The C-4 iodo group can first undergo Suzuki-Miyaura or Sonogashira cross-coupling to introduce aryl or alkynyl diversity elements, while the C-3 fluoro group remains intact. Subsequent SNAr reaction at the C-3 position enables introduction of amines, alkoxides, or thiols, generating highly substituted pyrazole libraries in a modular fashion. This orthogonal reactivity reduces the number of distinct building blocks required to generate a given diversity set, streamlining procurement logistics and synthetic workflows. Evidence for this strategy is supported by successful sequential SNAr/Suzuki-Miyaura/C-H direct arylation sequences demonstrated on 3-iodo-1H-pyrazole scaffolds [1].

19F NMR-Enabled Reaction Monitoring and Process Analytical Technology (PAT)

In industrial process development and scale-up environments where reaction monitoring is critical, 3-fluoro-4-iodo-1H-pyrazole offers a distinct advantage: the C-3 fluoro substituent provides a clean 19F NMR spectroscopic handle with a predicted chemical shift of δ ~ -140 to -160 ppm [2]. Unlike 1H NMR, which suffers from spectral congestion in complex reaction mixtures, 19F NMR provides a background-free window for tracking the consumption of the fluorinated starting material and the formation of fluorinated products. This capability supports real-time reaction monitoring, endpoint determination, and impurity profiling without the need for chromatographic method development at each step. For procurement decisions in GMP or kilo-lab settings, this analytical advantage reduces the time and resources required for process characterization.

Synthesis of Fluorinated Bioisosteres for Metabolic Stability Optimization

The C-3 fluoro substituent in 3-fluoro-4-iodo-1H-pyrazole serves as a metabolically stable bioisostere for hydrogen or hydroxyl groups in drug candidate optimization. Fluorine substitution on the pyrazole ring increases the C-F bond strength relative to C-H, enhancing resistance to oxidative metabolism by cytochrome P450 enzymes. The concurrent presence of the C-4 iodo group allows late-stage diversification via cross-coupling to explore structure-activity relationships (SAR) around the fluorinated pyrazole core. This dual functionality makes 3-fluoro-4-iodo-1H-pyrazole a strategically valuable intermediate for programs targeting improved pharmacokinetic profiles while maintaining synthetic flexibility for SAR exploration.

Agrochemical Intermediate with Orthogonal Halogen Handles for Patentable Scaffold Construction

Fluorinated pyrazoles are privileged scaffolds in agrochemical discovery due to the favorable properties imparted by fluorine: enhanced metabolic stability, increased lipophilicity for foliar uptake, and modulation of pKa. 3-Fluoro-4-iodo-1H-pyrazole provides two orthogonal halogen handles (C-I for cross-coupling; C-F for stability and property modulation) that enable the construction of patentably novel, highly substituted pyrazole frameworks. The orthogonal reactivity allows chemists to independently vary substituents at the 3- and 4-positions without the protecting group manipulations that would be required with mono-halogenated or symmetrically dihalogenated pyrazoles. This synthetic efficiency directly translates to reduced development timelines and lower cost per analog in agrochemical lead optimization programs.

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